molecular formula C15H18F2O3 B2665517 2-[4,4-Difluoro-1-(3-methoxyphenyl)cyclohexyl]acetic acid CAS No. 2251053-48-0

2-[4,4-Difluoro-1-(3-methoxyphenyl)cyclohexyl]acetic acid

Cat. No.: B2665517
CAS No.: 2251053-48-0
M. Wt: 284.303
InChI Key: MLSFJJPPABZITI-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Again, while specific reactions involving “2-[4,4-Difluoro-1-(3-methoxyphenyl)cyclohexyl]acetic acid” are not available, organoboron compounds like this one can undergo a variety of transformations, including oxidations, aminations, halogenations, and carbon-carbon bond formations such as alkenylations, alkynylations, and arylations .

Scientific Research Applications

Antioxidant and Xanthine Oxidase Inhibitory Activities

A study conducted by Ikram et al. (2015) explored the synthesis, characterization, and biological activities of transition metal complexes derived from an amino acid bearing Schiff base ligand, which shares a structural motif with the cyclohexyl and acetic acid components. These compounds were evaluated for their antioxidant properties and inhibitory activities against xanthine oxidase, an enzyme associated with gout and hyperuricemia. The zinc complex, in particular, showed significant xanthine oxidase inhibition, surpassing the efficacy of standard reference drugs. This suggests potential applications in developing novel therapeutic agents targeting oxidative stress and related diseases (Ikram et al., 2015).

Synthesis and Antimicrobial Evaluation

Research by Noolvi et al. (2016) focused on the synthesis of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid, which includes a methoxyphenyl group similar to the one in the compound of interest. These derivatives were tested for their antimicrobial activities against various strains of microbes. The study highlights the potential of such compounds in the development of new antimicrobial agents, which could address the increasing concern of antibiotic resistance (Noolvi et al., 2016).

Novel Fluorophores for Biomedical Analysis

A study by Hirano et al. (2004) introduced a novel fluorophore derived from 5-methoxyindole-3-acetic acid, showcasing strong fluorescence in a wide pH range of aqueous media. The fluorophore's stability against light and heat, along with its strong fluorescence unaffected by pH changes, makes it an excellent candidate for fluorescent labeling in biomedical analyses. Such characteristics suggest the potential application of structurally related compounds in developing new fluorescent labeling agents for research and diagnostic purposes (Hirano et al., 2004).

Properties

IUPAC Name

2-[4,4-difluoro-1-(3-methoxyphenyl)cyclohexyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F2O3/c1-20-12-4-2-3-11(9-12)14(10-13(18)19)5-7-15(16,17)8-6-14/h2-4,9H,5-8,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLSFJJPPABZITI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2(CCC(CC2)(F)F)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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